molecular formula C20H30N2O4S B11129624 N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B11129624
M. Wt: 394.5 g/mol
InChI Key: VIKVTKVMBIPAPE-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a pyrrolidine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Derivative: The initial step often involves the preparation of the pyrrolidine derivative through the reaction of pyrrolidine with an appropriate acylating agent.

    Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This can be achieved by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Cyclohexyl and Ethoxy Group Introduction: The final steps involve the introduction of the cyclohexyl and ethoxy groups. This can be done through nucleophilic substitution reactions where the appropriate alkyl halides are used.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The pyrrolidine ring may enhance binding affinity through additional interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is unique due to the combination of its sulfonamide group, pyrrolidine ring, and ethoxy group. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H30N2O4S

Molecular Weight

394.5 g/mol

IUPAC Name

N-cyclohexyl-4-ethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C20H30N2O4S/c1-2-26-18-10-12-19(13-11-18)27(24,25)22(17-8-4-3-5-9-17)16-20(23)21-14-6-7-15-21/h10-13,17H,2-9,14-16H2,1H3

InChI Key

VIKVTKVMBIPAPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C3CCCCC3

Origin of Product

United States

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